(S)-1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone
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Overview
Description
(S)-1-(7-Amino-5-azaspiro[24]heptan-5-yl)ethanone is a spirocyclic compound characterized by its unique structure, which includes a spiro[24]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(7-Amino-5-azaspiro[2 One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core
Industrial Production Methods
Industrial production of (S)-1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of the ethanone group to carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ethanone group to alcohols.
Substitution: Nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
(S)-1-(7-Amino-5-azaspiro[2
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving spirocyclic compounds.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(7-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile
- (S)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one
- 2-{5-azaspiro[2.4]heptan-7-yl}acetic acid
Uniqueness
(S)-1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone is unique due to its specific spirocyclic structure and the presence of both amino and ethanone functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]ethanone |
InChI |
InChI=1S/C8H14N2O/c1-6(11)10-4-7(9)8(5-10)2-3-8/h7H,2-5,9H2,1H3/t7-/m1/s1 |
InChI Key |
YRYIUSWLDOIYOW-SSDOTTSWSA-N |
Isomeric SMILES |
CC(=O)N1C[C@H](C2(C1)CC2)N |
Canonical SMILES |
CC(=O)N1CC(C2(C1)CC2)N |
Origin of Product |
United States |
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